

Technical Support Center: Co-administration of Avizafone with Exogenous Enzymes

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Compound of Interest		
Compound Name:	Avizafone	
Cat. No.:	B1665846	Get Quote

This technical support center is designed for researchers, scientists, and drug development professionals working with the co-administration of the prodrug **Avizafone** with exogenous enzymes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Avizafone and why is it co-administered with an exogenous enzyme?

Avizafone is a water-soluble prodrug of diazepam, a well-known benzodiazepine.[1] As a prodrug, **Avizafone** is inactive and requires conversion to its active form, diazepam, within the body.[2] In experimental setting, and for specific delivery systems (like intranasal), coadministration with an exogenous enzyme allows for rapid and controlled conversion of **Avizafone** to diazepam at the site of administration.[3][4] This technique is particularly useful for overcoming the low aqueous solubility of diazepam.[5]

Q2: Which exogenous enzymes can be used to convert **Avizafone** to diazepam?

Several enzymes with aminopeptidase or protease activity can hydrolyze **Avizafone** to release diazepam. Published studies have successfully used:

Aspergillus oryzae (A.O.) protease: A commercially available fungal protease mixture.[3][6]



 Human aminopeptidase B (APB): A more specific enzyme that has been shown to be effective in preclinical studies.[1][7]

The choice of enzyme may depend on the specific experimental goals, such as the desired conversion rate and the biological system being used.

Q3: What is the mechanism of action of diazepam, the active metabolite of **Avizafone**?

Diazepam acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system.[8] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA.[9] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which produces sedative, anxiolytic, and anticonvulsant effects.[8][10]

Q4: What are the expected kinetic parameters for the enzymatic conversion of **Avizafone**?

The kinetic parameters are dependent on the specific enzyme and reaction conditions. For the conversion of **Avizafone** by Aspergillus oryzae protease at pH 7.4 and 32°C, the following Michaelis-Menten kinetics have been reported:

- Km (Michaelis constant): 1,501 ± 232 μM[2][6]
- Vmax (maximum reaction velocity): 1,369 ± 94 μM/s[2][6]

Experimental Protocols

Protocol 1: In Vitro Conversion of Avizafone to Diazepam using Aspergillus oryzae Protease

This protocol describes the in vitro conversion of **Avizafone** to diazepam and quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

- Avizafone
- Aspergillus oryzae protease



- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol
- Diazepam standard
- HPLC system with UV detector
- C18 HPLC column
- Thermomixer or incubator
- Microcentrifuge tubes
- Syringe filters (0.22 μm)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of Avizafone in PBS (e.g., 10 mM).
 - Prepare a stock solution of Aspergillus oryzae protease in PBS (e.g., 10 U/mL).
 - Prepare a stock solution of diazepam standard in methanol (e.g., 1 mg/mL).
 - Prepare the HPLC mobile phase (e.g., a mixture of acetonitrile and water, the exact ratio may need optimization).[11][12]
- Enzymatic Reaction:
 - In a microcentrifuge tube, combine Avizafone stock solution and PBS to achieve the desired final substrate concentration (e.g., working concentrations ranging from 62.5 μM to 4000 μM).



- Pre-incubate the tube at 32°C for 5 minutes.
- Initiate the reaction by adding the Aspergillus oryzae protease stock solution to a final concentration of, for example, 0.25 U/mL.
- Incubate the reaction mixture at 32°C with gentle agitation for a predetermined time course (e.g., samples taken at 0, 5, 10, 20, 30, and 60 minutes).
- Terminate the reaction at each time point by adding an equal volume of cold methanol.
 This will precipitate the enzyme.
- Centrifuge the tubes to pellet the precipitated enzyme.
- Sample Analysis by HPLC:
 - Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
 - Inject the sample into the HPLC system.
 - Separate Avizafone and diazepam using a C18 column and an isocratic mobile phase.
 - Detect the compounds using a UV detector at a wavelength of approximately 240-250 nm.
 [11][12]
 - Quantify the concentrations of **Avizafone** and diazepam by comparing the peak areas to a standard curve generated from the diazepam standard.

Data Presentation

Table 1: Enzyme Kinetics of Avizafone Conversion by Aspergillus oryzae Protease



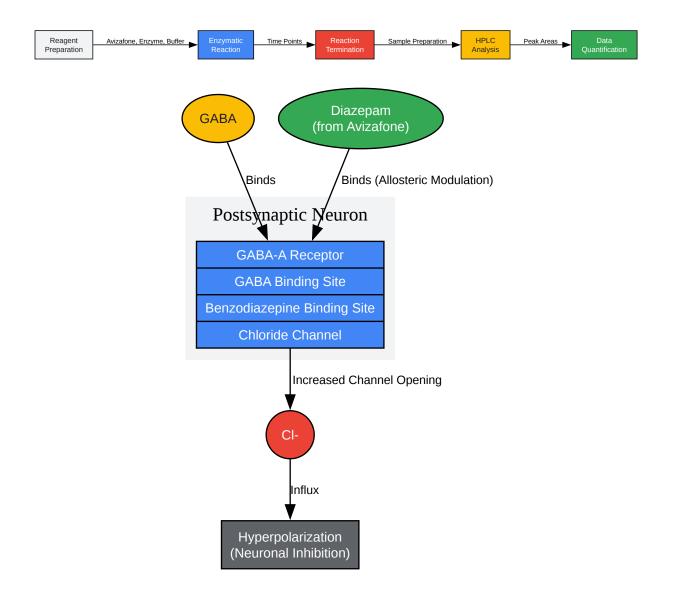
Parameter	Value	Reference
Enzyme	Aspergillus oryzae protease	[2][6]
рН	7.4	[2][6]
Temperature	32°C	[2][6]
Км	1,501 ± 232 μM	[2][6]
Vmax	1,369 ± 94 μM/s	[2][6]

Table 2: In Vivo Pharmacokinetic Parameters of Diazepam Following Intranasal Co-administration of Avizafone and Human Aminopeptidase B in Rats

Dose of Avizafone (Diazepam Equivalent)	Bioavailability (%)	Cmax (ng/mL)	Tmax (minutes)	Reference
0.500 mg/kg	77.8 ± 6.0	71.5 ± 9.3	5	[1]
1.00 mg/kg	112 ± 10	388 ± 31	8	[1]
1.50 mg/kg	114 ± 7	355 ± 187	5	[1]

Mandatory Visualizations





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Troubleshooting & Optimization





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